N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE
Brand Name: Vulcanchem
CAS No.: 895646-64-7
VCID: VC5498734
InChI: InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49

N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

CAS No.: 895646-64-7

Cat. No.: VC5498734

Molecular Formula: C23H20N2O2S

Molecular Weight: 388.49

* For research use only. Not for human or veterinary use.

N-BENZYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE - 895646-64-7

Specification

CAS No. 895646-64-7
Molecular Formula C23H20N2O2S
Molecular Weight 388.49
IUPAC Name N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Standard InChI InChI=1S/C23H20N2O2S/c1-17-11-13-19(14-12-17)28(26,27)22-16-24-21-10-6-5-9-20(21)23(22)25-15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3,(H,24,25)
Standard InChI Key QIBOKJCYIWWNQT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine, reflects its three key components:

  • A quinoline backbone (a bicyclic structure with a benzene ring fused to a pyridine ring).

  • A benzyl group (-CH₂C₆H₅) attached to the amine at position 4.

  • A 4-methylbenzenesulfonyl (tosyl) group (-SO₂C₆H₄CH₃) at position 3 .

The SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NCC4=CC=CC=C4) and InChIKey (QIBOKJCYIWWNQT-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Table 1: Key Structural and Physicochemical Data

PropertyValue/DescriptorSource
Molecular FormulaC₂₃H₂₀N₂O₂S
Molecular Weight388.49 g/mol
CAS Registry Number895646-64-7
IUPAC NameN-benzyl-3-(4-methylphenyl)sulfonylquinolin-4-amine
Topological Polar Surface Area71.6 Ų (calculated)

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of N-Benzyl-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step reactions:

  • Quinoline Functionalization: A quinoline derivative undergoes sulfonation at position 3 using 4-methylbenzenesulfonyl chloride under basic conditions.

  • Benzylamine Coupling: The resulting sulfonated quinoline reacts with benzylamine via nucleophilic substitution or metal-catalyzed cross-coupling .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield
14-methylbenzenesulfonyl chloride, NaOHDCM/DMF0–25°C60–75%
2Benzylamine, Pd(PPh₃)₄, Na₂CO₃Acetonitrile150°C (MW)40–55%

Microwave-assisted synthesis (e.g., 150°C for 10 minutes) has been employed to enhance reaction efficiency, as seen in analogous quinazoline systems .

Challenges and Optimization

  • By-Product Formation: Competing reactions at the quinoline nitrogen require precise pH control.

  • Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve sulfonation yields, while dichloromethane (DCM) facilitates amine coupling .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm, with distinct singlet for tosyl methyl (δ 2.4 ppm) .

    • ¹³C NMR: Quinoline carbons resonate at 120–150 ppm, sulfonyl carbons at 110–130 ppm .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 389.1, consistent with the molecular formula .

Crystallographic Analysis

Single-crystal X-ray diffraction of related sulfonamides (e.g., N-allyl-N-benzyl-4-methylbenzenesulfonamide) reveals planar quinoline rings and sulfonyl oxygen geometry, aiding in conformational studies .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Key Analogues

CompoundStructural DifferenceBioactivity (IC₅₀)
N-(4-Fluorobenzyl)-6-methoxy-3-tosylquinolin-4-amine4-Fluoro substitution, methoxy groupCOX-2: 12 µM
N-Benzylquinazolin-4-amineQuinazoline coreAntifungal: 20 µM

The fluorobenzyl analogue shows enhanced metabolic stability, while quinazoline derivatives exhibit divergent biological targets .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via proteomics and siRNA screens.

  • Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Structural Modifications: Introduce electron-withdrawing groups to enhance sulfonamide reactivity.

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